molecular formula C10H12BrFOZn B14891851 3-[(3'-Fluoropropoxy)methyl]phenylZinc bromide

3-[(3'-Fluoropropoxy)methyl]phenylZinc bromide

Cat. No.: B14891851
M. Wt: 312.5 g/mol
InChI Key: XIIJXRIFDCBEDD-UHFFFAOYSA-M
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Description

3-[(3’-Fluoropropoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in organic synthesis. It is a reagent that contains a phenylzinc bromide moiety substituted with a 3’-fluoropropoxy group. This compound is typically used in cross-coupling reactions and other synthetic applications due to its reactivity and stability in tetrahydrofuran.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3’-fluoropropoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(3’-fluoropropoxy)methyl]bromobenzene with zinc in the presence of a suitable catalyst in tetrahydrofuran. The reaction conditions often include:

    Temperature: The reaction is usually carried out at low temperatures to prevent decomposition.

    Catalyst: A palladium or nickel catalyst is often used to facilitate the formation of the organozinc compound.

    Solvent: Tetrahydrofuran is used as the solvent due to its ability to stabilize the organozinc reagent.

Industrial Production Methods

In industrial settings, the production of 3-[(3’-fluoropropoxy)methyl]phenylzinc bromide involves large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. The compound is then purified and standardized to a concentration of 0.25 M in tetrahydrofuran for commercial use.

Chemical Reactions Analysis

Types of Reactions

3-[(3’-Fluoropropoxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:

    Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the zinc moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Reagents: Common reagents used with this compound include organic halides, palladium or nickel catalysts, and bases such as potassium carbonate.

    Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, at temperatures ranging from room temperature to slightly elevated temperatures.

Major Products

The major products formed from reactions involving 3-[(3’-fluoropropoxy)methyl]phenylzinc bromide are typically substituted aromatic compounds, where the phenyl ring is functionalized with various groups depending on the nature of the coupling partner.

Scientific Research Applications

3-[(3’-Fluoropropoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research, including:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Biology: The compound can be used to modify biomolecules for studying biological pathways and interactions.

    Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(3’-fluoropropoxy)methyl]phenylzinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc moiety acts as a nucleophile, attacking electrophilic centers in the coupling partner. The presence of the 3’-fluoropropoxy group can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc bromide: A simpler organozinc compound without the 3’-fluoropropoxy group.

    4-Fluorophenylzinc bromide: Contains a fluorine atom directly attached to the phenyl ring.

    3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: Contains a morpholino group instead of the 3’-fluoropropoxy group.

Uniqueness

3-[(3’-Fluoropropoxy)methyl]phenylzinc bromide is unique due to the presence of the 3’-fluoropropoxy group, which can enhance its reactivity and selectivity in certain reactions. This makes it a valuable reagent for specific synthetic applications where other organozinc compounds may not be as effective.

Properties

Molecular Formula

C10H12BrFOZn

Molecular Weight

312.5 g/mol

IUPAC Name

bromozinc(1+);3-fluoropropoxymethylbenzene

InChI

InChI=1S/C10H12FO.BrH.Zn/c11-7-4-8-12-9-10-5-2-1-3-6-10;;/h1-2,5-6H,4,7-9H2;1H;/q-1;;+2/p-1

InChI Key

XIIJXRIFDCBEDD-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)COCCCF.[Zn+]Br

Origin of Product

United States

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